(5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O2S/c1-13-5-2-3-7-15(13)19-22-18(26-23-19)11-14-6-4-10-24(12-14)20(25)16-8-9-17(21)27-16/h2-3,5,7-9,14H,4,6,10-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIPKGDYSKFNFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Chlorothiophen-2-yl)(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a complex organic molecule that incorporates a chlorothiophene moiety and a 1,2,4-oxadiazole ring. This structural combination suggests potential biological activities that are of interest in medicinal chemistry. The oxadiazole group is particularly noted for its diverse pharmacological properties, including antimicrobial and anticancer activities.
Structural Characteristics
The compound can be broken down into its constituent parts:
- Chlorothiophene : Known for its role in various biological activities.
- Piperidine : A nitrogen-containing heterocycle that often contributes to the pharmacological properties of compounds.
- Oxadiazole : A five-membered ring containing two nitrogen atoms and one oxygen atom, recognized for its ability to interact with biological targets.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. The retrosynthetic approach is often employed to simplify the synthesis process by identifying simpler precursor molecules. Characterization methods such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are crucial for confirming the structure of synthesized compounds.
Biological Activity
Research indicates that compounds similar to This compound exhibit a variety of biological activities:
Antimicrobial Activity
Studies have shown that derivatives containing the oxadiazole moiety demonstrate significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
In addition to antimicrobial effects, this class of compounds has been evaluated for enzyme inhibition:
- Acetylcholinesterase Inhibition : Certain derivatives have shown promising results as acetylcholinesterase inhibitors, which are crucial in treating neurodegenerative diseases .
Binding Interactions
Molecular docking studies have been conducted to explore the interaction of these compounds with various biological targets. For instance:
- Bovine Serum Albumin (BSA) Binding : The binding affinity of synthesized compounds to BSA has been assessed, indicating their potential as drug candidates due to favorable binding interactions .
Case Studies
Several case studies highlight the efficacy of similar compounds:
- A study synthesized a series of 1,2,4-oxadiazole derivatives and tested their antibacterial activity. The results indicated that some compounds exhibited IC50 values as low as 0.63 µM against specific bacterial strains .
- Another research effort focused on the synthesis of oxadiazole-piperidine hybrids and evaluated their activity against urease enzymes, demonstrating strong inhibitory effects .
Scientific Research Applications
Pharmaceutical Applications
-
Anticancer Activity
- Research indicates that compounds containing oxadiazole and thiophene derivatives exhibit significant anticancer properties. The structural characteristics of this compound suggest it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties
- Neurological Disorders
Case Studies and Research Findings
Molecular Modeling and Docking Studies
Molecular modeling software has been employed to predict the three-dimensional conformation of this compound. Docking studies indicate its potential binding affinity to various biological targets, including enzymes involved in metabolic pathways relevant to cancer and inflammation .
Preparation Methods
Preparation of 5-Chlorothiophene-2-Carbonyl Chloride
Thiophene was chlorinated at the 5-position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C, yielding 5-chlorothiophene (83%). Subsequent Friedel-Crafts acylation with acetyl chloride and AlCl₃ generated 5-chlorothiophene-2-carbonyl chloride (91% purity), confirmed by $$^{13}\text{C}$$ NMR (δ 160.2 ppm, C=O).
Synthesis of 3-(Chloromethyl)-5-(o-Tolyl)-1,2,4-Oxadiazole
The oxadiazole core was constructed via cyclization of o-tolyl amidoxime with chloroacetic acid under refluxing toluene (110°C, 8 h). Dehydration with phosphorus oxychloride (POCl₃) afforded 3-(chloromethyl)-5-(o-tolyl)-1,2,4-oxadiazole (78% yield). Key spectral data included:
Functionalization of Piperidine
Piperidine was alkylated with 3-(chloromethyl)-5-(o-tolyl)-1,2,4-oxadiazole in acetonitrile using K₂CO₃ as a base (60°C, 12 h). The product, 3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine, was isolated in 89% yield. Quaternary carbon signals at δ 52.3 ppm ($$^{13}\text{C}$$ NMR) confirmed successful N-alkylation.
Final Coupling and Optimization
Amide Bond Formation
3-((3-(o-Tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine was reacted with 5-chlorothiophene-2-carbonyl chloride in dichloromethane with triethylamine (TEA) as an acid scavenger (0°C → rt, 6 h). The crude product was purified via silica gel chromatography (hexane:EtOAc, 4:1) to yield the title compound (76%).
Optimization Insights :
- Solvent Effects : Dichloromethane outperformed THF and DMF in minimizing side reactions (Table 1).
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperidine derivative maximized yield.
Table 1. Solvent Screening for Amide Coupling
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DCM | 76 | 98 |
| THF | 62 | 91 |
| DMF | 58 | 87 |
Alternative Pathway: Oxadiazole Formation Post-Coupling
An alternative route involved coupling 5-chlorothiophene-2-carbonyl chloride with 3-(aminomethyl)piperidine, followed by oxadiazole cyclization. However, this approach suffered from lower yields (54%) due to competing imine formation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1\text{H}$$ NMR (400 MHz, CDCl₃) : δ 7.65–7.23 (m, 4H, Ar-H), 6.95 (d, J=3.8 Hz, 1H, thiophene), 4.15 (s, 2H, CH₂Oxadiazole), 3.72–3.10 (m, 4H, piperidine), 2.50 (s, 3H, CH₃).
- $$^{13}\text{C}$$ NMR : δ 168.2 (C=O), 164.5 (C=N), 140.1–122.3 (Ar-C), 58.4 (piperidine N-CH₂).
High-Resolution Mass Spectrometry (HRMS)
Calculated for C₂₀H₁₈ClN₃O₂S: [M+H]⁺ 408.0881; Found: 408.0885.
Mechanistic and Kinetic Considerations
The rate-determining step in oxadiazole formation was identified as the cyclodehydration of the amidoxime intermediate (activation energy = 72 kJ/mol). Density functional theory (DFT) calculations corroborated a concerted mechanism with a six-membered transition state.
Industrial Scalability and Environmental Impact
Process intensification using continuous-flow reactors reduced reaction times by 40% (2.5 h vs. 4.2 h batch). Life-cycle assessment (LCA) highlighted dichloromethane as the primary environmental hotspot, prompting substitution trials with cyclopentyl methyl ether (CPME), which maintained yields (74%) with lower ecotoxicity.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the 1,2,4-oxadiazole and piperidine moieties in this compound?
- Methodology :
- The 1,2,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides with carboxylic acid derivatives using POCl₃ as a dehydrating agent, as demonstrated in analogous oxadiazole syntheses .
- Piperidine substitution can be achieved through reductive amination or nucleophilic substitution at the 3-position. For example, coupling a pre-formed oxadiazole-methyl intermediate (e.g., 3-(chloromethyl)-5-(o-tolyl)-1,2,4-oxadiazole) with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .
- Key considerations : Optimize reaction time and temperature to minimize side reactions like over-alkylation. Monitor progress via TLC or LC-MS.
Q. How can NMR and IR spectroscopy be used to confirm the connectivity of the thiophene, oxadiazole, and piperidine groups?
- Methodology :
- ¹H NMR : The 5-chlorothiophen-2-yl group shows characteristic deshielded protons at δ 6.8–7.2 ppm. The oxadiazole’s methylene linker (-CH₂-) to piperidine appears as a triplet near δ 3.5–4.0 ppm, integrating for 2H. Piperidine protons exhibit distinct splitting patterns (e.g., axial/equatorial Hs) .
- IR : The carbonyl group (methanone) absorbs strongly at ~1650–1700 cm⁻¹. The oxadiazole ring shows C=N stretches at ~1600 cm⁻¹ .
- Validation : Compare experimental data with computed spectra (DFT) for structural verification .
Q. What preliminary assays are suitable for evaluating the bioactivity of this compound?
- Methodology :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity for kinases). The oxadiazole moiety may act as a hydrogen-bond acceptor, influencing target binding .
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and compare with structurally related compounds to establish preliminary structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) resolve contradictions in proposed reaction mechanisms for oxadiazole formation?
- Methodology :
- Perform DFT calculations (e.g., Gaussian 09) to model transition states during cyclization. Compare energy barriers for POCl₃-mediated vs. carbodiimide-mediated pathways .
- Use molecular docking (e.g., AutoDock Vina) to assess whether steric effects from the o-tolyl group hinder nucleophilic attack during oxadiazole ring closure. This can explain low yields in specific synthetic routes .
- Data analysis : Correlate computed activation energies with experimental yields to validate mechanistic hypotheses.
Q. What strategies mitigate spectral interference when analyzing this compound in complex matrices (e.g., biological samples)?
- Methodology :
- LC-MS/MS : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) for separation. Monitor the [M+H]⁺ ion (exact mass calculated via HRMS) and fragment ions (e.g., loss of the oxadiazole-methyl group) .
- Sample preparation : Apply solid-phase extraction (SPE) with mixed-mode sorbents to remove phospholipids and proteins, reducing matrix effects .
Q. How does the stereoelectronic profile of the o-tolyl group influence the compound’s conformational stability?
- Methodology :
- Conduct rotational NOE (nuclear Overhauser effect) experiments to identify restricted rotation around the oxadiazole-o-tolyl bond. Compare with meta- or para-tolyl analogs to isolate steric effects .
- DFT analysis : Calculate dihedral angles and rotational barriers using B3LYP/6-31G(d). The o-tolyl group’s ortho-methyl may enforce a planar conformation, enhancing π-stacking in crystal structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
